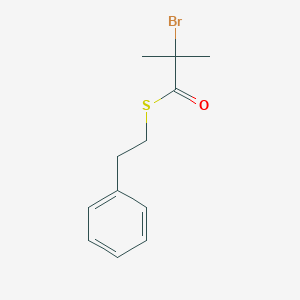

S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate: is an organic compound with the molecular formula C12H15BrOS It is a thioester derivative, characterized by the presence of a phenylethyl group attached to a 2-bromo-2-methylpropanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate typically involves the reaction of 2-bromo-2-methylpropanoyl bromide with 2-phenylethanethiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to yield the corresponding alcohol or thiol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Products include substituted thioesters or amides.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include alcohols or thiols.

Scientific Research Applications

Chemistry: S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators .

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers with specific properties for industrial applications .

Mechanism of Action

The mechanism of action of S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This reactivity underlies its potential use as an enzyme inhibitor or a chemical probe in biological studies .

Comparison with Similar Compounds

2-Phenylethyl bromide: Similar in structure but lacks the thioester group, making it less reactive in certain nucleophilic substitution reactions.

2-Bromo-2-methylpropanoate esters: These compounds share the bromo and methyl groups but differ in their ester functionality, leading to different reactivity and applications.

Biological Activity

S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanism of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula : C12H15BrOS

- Molecular Weight : 287.21 g/mol

The compound features a bromo group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The presence of the phenethyl group suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:

- Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to altered transcriptional profiles, potentially affecting cell proliferation and apoptosis .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Antitumor Activity : this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of HDAC activity.

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced the viability of breast cancer cells in vitro, with IC50 values indicating potent activity .

- Antimicrobial Efficacy : Research conducted by a team at a leading pharmaceutical institute found that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibiotic agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

CAS No. |

921928-85-0 |

|---|---|

Molecular Formula |

C12H15BrOS |

Molecular Weight |

287.22 g/mol |

IUPAC Name |

S-(2-phenylethyl) 2-bromo-2-methylpropanethioate |

InChI |

InChI=1S/C12H15BrOS/c1-12(2,13)11(14)15-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

InChI Key |

VTLADFXDTCGBSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)SCCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.